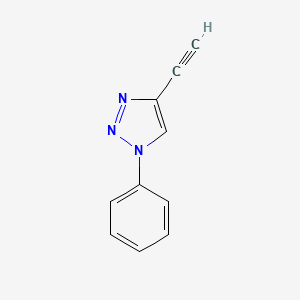
4-ethynyl-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an ethynyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-phenyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles. The general procedure involves the reaction of phenyl azide with ethynylbenzene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in bioorthogonal chemistry.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to mimic amide bonds allows it to interact with various proteins and enzymes, influencing their function and activity .
Comparación Con Compuestos Similares
1-Phenyl-1H-1,2,3-triazole: Lacks the ethynyl group, which affects its reactivity and applications.
4-Phenyl-1H-1,2,3-triazole: Similar structure but without the ethynyl group, leading to different chemical properties.
1,4-Disubstituted 1H-1,2,3-triazoles: These compounds have different substituents at the 1 and 4 positions, resulting in varied reactivity and applications.
Uniqueness: The presence of the ethynyl group in 4-ethynyl-1-phenyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity towards certain reactions and enhanced ability to participate in click chemistry. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-ethynyl-1-phenyltriazole |
InChI |
InChI=1S/C10H7N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h1,3-8H |
Clave InChI |
WUVUCZLVDHMOCW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)

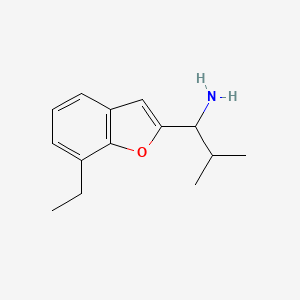
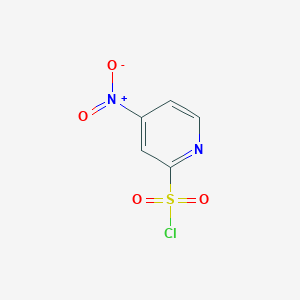
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)

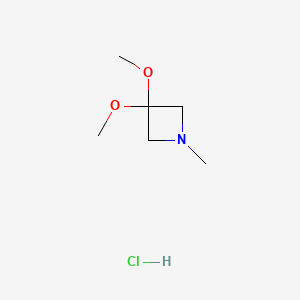
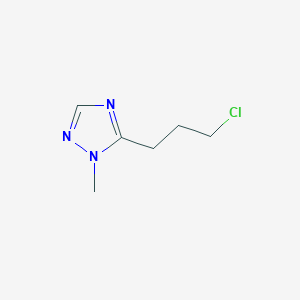
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
